molecular formula C5H4BF3O2S B2915236 [4-(Trifluoromethyl)thiophen-3-yl]boronic acid CAS No. 2246717-07-5

[4-(Trifluoromethyl)thiophen-3-yl]boronic acid

Cat. No.: B2915236
CAS No.: 2246717-07-5
M. Wt: 195.95
InChI Key: LWVQATYLVQPFDR-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)thiophen-3-yl]boronic acid: is an organoboron compound with the molecular formula C5H4BF3O2S It is a boronic acid derivative where the boronic acid group is attached to a thiophene ring substituted with a trifluoromethyl group at the 4-position

Mechanism of Action

Target of Action

The primary target of [4-(Trifluoromethyl)thiophen-3-yl]boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability would require further investigation.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various bioactive small molecules .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki-Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)thiophen-3-yl]boronic acid typically involves the trifluoromethylation of thiophene derivatives followed by borylation. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base to introduce the trifluoromethyl group onto the thiophene ring. Subsequent borylation can be achieved using boronic acid derivatives under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, [4-(Trifluoromethyl)thiophen-3-yl]boronic acid is used as a building block for the construction of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s unique structure, particularly the trifluoromethyl group, imparts significant biological activity. It is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable bonds with other molecules makes it useful in the development of sensors and other analytical devices .

Comparison with Similar Compounds

Uniqueness: The presence of both the trifluoromethyl group and the thiophene ring in [4-(Trifluoromethyl)thiophen-3-yl]boronic acid imparts unique electronic and steric properties that enhance its reactivity and potential biological activity. This combination makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

[4-(trifluoromethyl)thiophen-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF3O2S/c7-5(8,9)3-1-12-2-4(3)6(10)11/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVQATYLVQPFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC=C1C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246717-07-5
Record name [4-(trifluoromethyl)thiophen-3-yl]boronic acid
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